Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495655
InChI: InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 198.25 g/mol

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4

CAS No.:

Cat. No.: VC16495655

Molecular Formula: C11H14O3

Molecular Weight: 198.25 g/mol

* For research use only. Not for human or veterinary use.

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 -

Specification

Molecular Formula C11H14O3
Molecular Weight 198.25 g/mol
IUPAC Name 2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate
Standard InChI InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D
Standard InChI Key XPJVKCRENWUEJH-LNFUJOGGSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H]
Canonical SMILES CC(C)COC(=O)C1=CC=C(C=C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Composition

Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is characterized by the substitution of four protium atoms with deuterium at specific positions on the benzoic acid moiety. The structural formula (Figure 1) highlights the deuterium atoms at the 2, 3, 5, and 6 positions, while the isobutyl ester group remains unmodified. This labeling strategy minimizes isotopic effects on chemical reactivity while enhancing detectability in analytical assays .

Molecular Formula: C11H10D4O3\text{C}_{11}\text{H}_{10}\text{D}_4\text{O}_3
Average Mass: 198.254 g/mol
Monoisotopic Mass: 198.1194 g/mol
CAS Registry Number: 1219805-33-0
IUPAC Name: 2-Methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

SupplierPurityPackagingPrice (EUR)
CymitQuimica98 atom % D50 mg605.00
LGC Standards>95% (HPLC)NeatCustom
TRC Chemicals>95%1 mg95.00

Notes: Pricing reflects controlled substance regulations and custom synthesis requirements .

Applications in Scientific Research

Analytical Chemistry

As a stable isotope-labeled internal standard, this compound enables precise quantification of isobutylparaben in complex matrices (e.g., biological fluids, environmental samples) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure eliminates signal interference from the analyte, improving method accuracy .

Future Directions and Research Gaps

Environmental Persistence

Deuterated parabens could elucidate environmental degradation kinetics, particularly in aqueous systems where hydrolysis and photolysis prevail. Comparative studies between protiated and deuterated forms may reveal isotope effects on reaction rates.

Toxicokinetics

Further investigations are needed to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of deuterated parabens in vivo. Such data would validate their utility as tracers in human biomonitoring studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator